(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde
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Overview
Description
(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde is an organic compound characterized by the presence of a cyclobutane ring substituted with a difluoromethyl group, a methoxy group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a cyclobutane ring. The methoxy group can be introduced through methoxylation reactions, and the aldehyde group is typically formed via oxidation of a primary alcohol or through formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis by providing precise control over reaction conditions and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The difluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of (1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid.
Reduction: Formation of (1s,3s)-3-(difluoromethyl)-3-methoxycyclobutan-1-ol.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The methoxy group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
(1s,3s)-3-(trifluoromethyl)-3-methoxycyclobutane-1-carbaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(1s,3s)-3-(difluoromethyl)-3-ethoxycyclobutane-1-carbaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The combination of the difluoromethyl, methoxy, and aldehyde groups on a cyclobutane ring creates a compound with potential for diverse applications in research and industry.
Properties
CAS No. |
2703780-17-8 |
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Molecular Formula |
C7H10F2O2 |
Molecular Weight |
164.15 g/mol |
IUPAC Name |
3-(difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C7H10F2O2/c1-11-7(6(8)9)2-5(3-7)4-10/h4-6H,2-3H2,1H3 |
InChI Key |
BAUKYKQGOUYGTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(C1)C=O)C(F)F |
Purity |
95 |
Origin of Product |
United States |
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